molecular formula C18H22N2O3S B5355764 5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

Cat. No.: B5355764
M. Wt: 346.4 g/mol
InChI Key: DYHWVIHMFRUNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the inhibition of specific enzymes. For instance, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can potentially be used to treat conditions such as glaucoma, epilepsy, and edema.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For instance, it has been found to reduce the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders. Additionally, it has been found to exhibit antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide in lab experiments is its potent inhibitory effects on specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further research is needed to explore the potential therapeutic applications of this compound, particularly in the treatment of inflammatory disorders and cancer. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potent inhibitory effects on specific enzymes make it a valuable tool for studying various physiological processes, and its potential therapeutic applications make it a subject of interest for researchers. However, further research is needed to fully explore the potential of this compound and ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the reaction of 5-amino-N-isopropyl-2-methylbenzamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

5-[(Benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on certain enzymes such as carbonic anhydrase and proteases, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)20-18(21)17-11-16(10-9-14(17)3)24(22,23)19-12-15-7-5-4-6-8-15/h4-11,13,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHWVIHMFRUNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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